![molecular formula C9H8ClNO2 B12861499 2-(Chloromethyl)-7-methoxybenzo[d]oxazole CAS No. 1806304-38-0](/img/structure/B12861499.png)
2-(Chloromethyl)-7-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-7-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with substituted nucleophiles.
Oxidation Reactions: Products include oxides and other oxidized forms.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical entities.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.
2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities with slight variations in potency.
2-Ethoxy-5-chlorobenzo[d]oxazole: Noted for its enhanced antifungal properties.
Uniqueness: 2-(Chloromethyl)-7-methoxybenzo[d]oxazole stands out due to its unique chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
1806304-38-0 |
|---|---|
Fórmula molecular |
C9H8ClNO2 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3 |
Clave InChI |
UHWFMNOBDAZRRU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
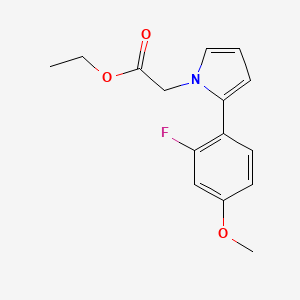
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
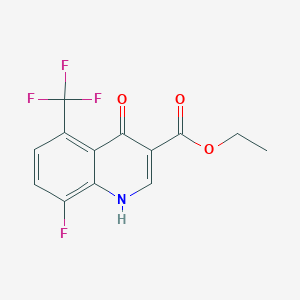

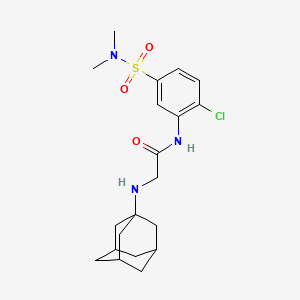
![2-(Difluoromethyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861464.png)
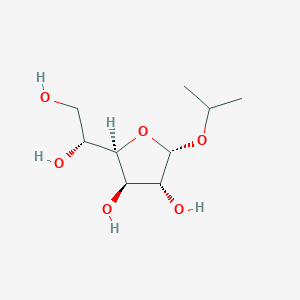
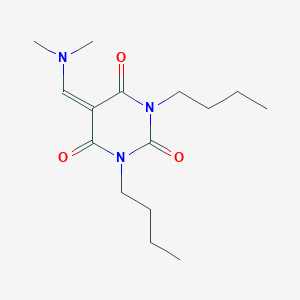
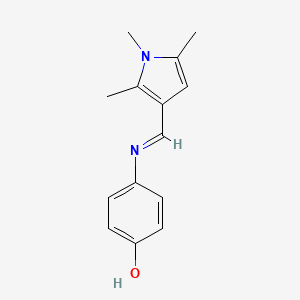


![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
